3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one
Description
3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one is a heterocyclic compound combining a benzothiazole moiety with a coumarin (chromen-2-one) scaffold. The methoxy (-OCH₃) substituent at the 7-position enhances lipophilicity and may influence electronic properties, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c1-20-11-7-6-10-8-12(17(19)21-14(10)9-11)16-18-13-4-2-3-5-15(13)22-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXLGUGLZGEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 7-methoxy-2H-chromen-2-one under acidic conditions to form the desired product . The reaction is usually carried out in ethanol as a solvent and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 1.94 | Induces apoptosis |
| HCT116 (Colon) | 0.9 | Inhibits proliferation |
| A549 (Lung) | 3.46 | Cell cycle arrest |
Antiviral Activity
The compound has also demonstrated antiviral properties against various viruses. Research indicates its effectiveness against Herpes Simplex Virus type 1 (HSV-1), where it significantly reduces viral plaque formation.
- Study Findings : In vitro studies showed a reduction in viral load by up to 61% when treated with the compound . The mechanism involves inhibition of viral replication and interference with viral entry into host cells.
Antibacterial Activity
In addition to its anticancer and antiviral properties, 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Effective |
| Escherichia coli | 20 µg/mL | Moderate |
| Salmonella typhimurium | 25 µg/mL | Moderate |
Case Studies and Research Insights
- Anticancer Studies : A study published in PMC evaluated the compound's effect on MCF-7 cells, showing a significant increase in active caspase levels and subsequent apoptosis . Further research is needed to explore its potential as a lead compound for breast cancer treatment.
- Antiviral Efficacy : Research on benzothiazole derivatives has indicated that modifications can enhance antiviral properties. The incorporation of specific substituents has been linked to increased potency against viral infections .
- Antibacterial Mechanisms : A comparative study on various benzothiazole derivatives highlighted that structural modifications can significantly impact antibacterial efficacy. The presence of methoxy groups was found to enhance activity against certain bacterial strains .
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs occur at the coumarin’s 7-position and the benzothiazole’s substitution pattern. Below is a comparative analysis:
Key Observations :
- Methoxy vs.
- Alkoxy vs. Aromatic Substituents : Bulky groups like cinnamyloxy () increase molecular weight and steric hindrance, which may affect binding to biological targets compared to the smaller methoxy group.
Biological Activity
3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one is a compound belonging to the chromone class, characterized by its unique heterocyclic structure that includes both benzothiazole and methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one is , with a molecular weight of approximately 309.35 g/mol. The compound features a chromenone core with a benzothiazole moiety at the 3-position and a methoxy group at the 7-position, contributing to its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one. For instance, related benzothiazolone analogs have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer) with IC50 values ranging from to .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 26Z | EA.hy926 | 0.13 ± 0.01 |
| 26Z | MDA-MB-231 | 1.35 ± 0.42 |
| 26Z | HT-29 | 0.008 ± 0.001 |
| 26Z | MCF-7 | 2.42 ± 0.48 |
These findings suggest that the presence of the benzothiazole moiety may enhance the anticancer activity through mechanisms such as microtubule disruption and inhibition of angiogenesis.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar benzothiazole derivatives have demonstrated significant activity against various bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values as low as against pathogens like Klebsiella pneumoniae and Escherichia coli .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzothiazole A | E. coli | 6.25 |
| Benzothiazole B | Pseudomonas aeruginosa | 30 |
| Benzothiazole C | Staphylococcus aureus | 32 |
The biological activity of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one may be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Inhibition of Angiogenesis : Compounds like those derived from benzothiazoles inhibit endothelial cell migration and proliferation, crucial for tumor growth.
- Antimicrobial Mechanisms : The presence of heteroatoms in the structure may enhance interaction with microbial enzymes or disrupt cellular processes.
Case Studies
A notable study focused on synthesizing a series of benzothiazole derivatives to evaluate their MEK inhibition potential demonstrated that certain analogs exhibited up to inhibition at concentration . This suggests that structural modifications can significantly impact biological activity.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one, and how are they determined experimentally?
- Answer : The compound has a molecular formula of C₃₄H₄₅NO₃S, a molecular weight of 547.791 g/mol, and a melting point of 135–136°C . Key characterization methods include:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Differential Scanning Calorimetry (DSC) or capillary melting point apparatus for thermal properties.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Answer :
- ¹H and ¹³C NMR : To assign protons and carbons in the benzothiazole and coumarin moieties. For example, the methoxy group at position 7 typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- FT-IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin lactone) .
- UV-Vis Spectroscopy : To analyze π→π* transitions in the conjugated system .
Advanced Research Questions
Q. How can synthetic routes for 3-(1,3-benzothiazol-2-yl)-7-methoxy-2H-chromen-2-one be optimized to improve yield and purity?
- Answer :
- Thiazole Ring Formation : React 2-aminobenzenethiol with a coumarin-aldehyde derivative under acidic conditions (e.g., HCl/EtOH) to form the benzothiazole ring .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
- Yield Optimization : Control reaction temperature (80–100°C) and stoichiometry (1:1 molar ratio of precursors) .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?
- Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on resolving torsional angles in the benzothiazole-coumarin linkage .
- Validation Tools : Employ PLATON or CCDC Mercury to check for hydrogen bonding and π-π stacking interactions, which stabilize the crystal lattice .
Q. How can researchers assess the biological activity of this compound, particularly in antitumor or antimicrobial contexts?
- Answer :
- In Vitro Assays :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Testing : Broth microdilution method (CLSI guidelines) against Gram-positive/negative bacteria .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA topoisomerase II or mycobacterial enzymes .
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence its stability?
- Answer :
- Hydrogen Bonding : The coumarin carbonyl (C=O) and benzothiazole N atoms form intermolecular H-bonds with adjacent methoxy groups, as shown in graph-set analysis (e.g., R₂²(8) motifs) .
- π-π Stacking : Aromatic rings (benzothiazole and coumarin) align face-to-face, with centroid distances of 3.5–4.0 Å, enhancing thermal stability .
Methodological Considerations
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer :
- Reproducibility Checks : Compare data across multiple batches synthesized under identical conditions.
- Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% and rule out polymorphic variations .
Q. What strategies are recommended for derivatizing this compound to enhance its bioactivity?
- Answer :
- Functional Group Modification : Introduce electron-withdrawing groups (e.g., nitro at position 8) to increase electrophilicity and interaction with biological targets .
- Metal Complexation : Synthesize Au(III) or Pt(II) complexes using phosphine ligands to exploit metal-mediated cytotoxicity, as demonstrated in related coumarin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
